3-[2-(4-benzylpiperazin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one
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Overview
Description
3-[2-(4-BENZYLPIPERAZINO)-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL]-6,8,8,9-TETRAMETHYL-8,9-DIHYDRO-2H-PYRANO[3,2-G]QUINOLIN-2-ONE is a complex heterocyclic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-BENZYLPIPERAZINO)-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL]-6,8,8,9-TETRAMETHYL-8,9-DIHYDRO-2H-PYRANO[3,2-G]QUINOLIN-2-ONE involves multiple steps, starting from commercially available precursorsCommon synthetic routes involve nucleophilic substitution, condensation reactions, and cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis is also considered to ensure that the compound can be produced in large quantities for research and commercial purposes .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-BENZYLPIPERAZINO)-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL]-6,8,8,9-TETRAMETHYL-8,9-DIHYDRO-2H-PYRANO[3,2-G]QUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
3-[2-(4-BENZYLPIPERAZINO)-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL]-6,8,8,9-TETRAMETHYL-8,9-DIHYDRO-2H-PYRANO[3,2-G]QUINOLIN-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-BENZYLPIPERAZINO)-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL]-6,8,8,9-TETRAMETHYL-8,9-DIHYDRO-2H-PYRANO[3,2-G]QUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the substituents on the quinoline core .
Comparison with Similar Compounds
Similar Compounds
3-(4-benzylpiperazino)pyrazine-2-carbonitrile: Another compound with a piperazine moiety, known for its antimicrobial activity.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with similar structural features, studied for its antimicrobial and anticancer properties.
Uniqueness
The uniqueness of 3-[2-(4-BENZYLPIPERAZINO)-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL]-6,8,8,9-TETRAMETHYL-8,9-DIHYDRO-2H-PYRANO[3,2-G]QUINOLIN-2-ONE lies in its complex structure, which combines multiple pharmacophores into a single molecule. This structural complexity allows for diverse biological activities and makes it a valuable compound for scientific research and drug development .
Properties
Molecular Formula |
C31H33N5O3 |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
3-[2-(4-benzylpiperazin-1-yl)-6-oxo-1H-pyrimidin-4-yl]-6,8,8,9-tetramethylpyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C31H33N5O3/c1-20-18-31(2,3)34(4)26-17-27-22(14-23(20)26)15-24(29(38)39-27)25-16-28(37)33-30(32-25)36-12-10-35(11-13-36)19-21-8-6-5-7-9-21/h5-9,14-18H,10-13,19H2,1-4H3,(H,32,33,37) |
InChI Key |
DLURLCLWUCXKHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C4=CC(=O)NC(=N4)N5CCN(CC5)CC6=CC=CC=C6)C)(C)C |
Origin of Product |
United States |
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